2-(Morpholin-4-ylcarbonothioyl)phenyl 3-methylbenzoate
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Overview
Description
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a carbothioyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE typically involves the reaction of morpholine-4-carbothioyl chloride with 3-methylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE can be compared with other similar compounds, such as:
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE: Similar structure but with a different position of the methyl group on the benzoate ring.
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE:
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE: Lacks the methyl group, making it a simpler analog.
The uniqueness of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C19H19NO3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C19H19NO3S/c1-14-5-4-6-15(13-14)19(21)23-17-8-3-2-7-16(17)18(24)20-9-11-22-12-10-20/h2-8,13H,9-12H2,1H3 |
InChI Key |
ABMDAZROCUJMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C(=S)N3CCOCC3 |
Origin of Product |
United States |
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